O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride
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Overview
Description
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a chemical compound that features a pyridine ring attached to an ethyl group, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-pyridineethanol with hydroxylamine under acidic conditions to form the desired product. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the hydroxylamine moiety.
Scientific Research Applications
O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Pyridineethanol: A precursor in the synthesis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride.
Hydroxylamine: A related compound with similar reactivity but lacking the pyridine ring.
Betahistine: A compound with a similar pyridine structure but different functional groups and applications.
Uniqueness: this compound is unique due to the presence of both the pyridine ring and the hydroxylamine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler related compounds.
Properties
IUPAC Name |
O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYAIZRQUCSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCON.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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